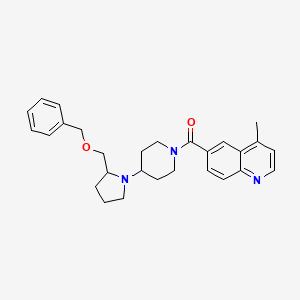

(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(4-methylquinolin-6-yl)methanone

Description

The compound "(4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(4-methylquinolin-6-yl)methanone" is a structurally complex molecule featuring a piperidine-pyrrolidine heterocyclic core linked to a 4-methylquinoline moiety via a methanone bridge.

Propriétés

IUPAC Name |

(4-methylquinolin-6-yl)-[4-[2-(phenylmethoxymethyl)pyrrolidin-1-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H33N3O2/c1-21-11-14-29-27-10-9-23(18-26(21)27)28(32)30-16-12-24(13-17-30)31-15-5-8-25(31)20-33-19-22-6-3-2-4-7-22/h2-4,6-7,9-11,14,18,24-25H,5,8,12-13,15-17,19-20H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTSKGTPSAGTRRH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C=C(C=CC2=NC=C1)C(=O)N3CCC(CC3)N4CCCC4COCC5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H33N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(4-methylquinolin-6-yl)methanone typically involves multi-step organic reactions. A common approach might include:

Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with an appropriate alkylating agent.

Synthesis of the pyrrolidine ring: This step may involve the cyclization of a suitable precursor.

Formation of the piperidine ring: This can be synthesized through a similar cyclization process.

Coupling reactions: The various fragments are then coupled together using reagents such as coupling agents or catalysts under controlled conditions.

Final assembly: The quinoline moiety is introduced in the final step, often through a condensation reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the benzyloxy group or the quinoline moiety.

Reduction: Reduction reactions could target the carbonyl group or other reducible functionalities.

Substitution: The compound may participate in nucleophilic or electrophilic substitution reactions, especially at the aromatic rings.

Common Reagents and Conditions

Oxidizing agents: Potassium permanganate, chromium trioxide.

Reducing agents: Sodium borohydride, lithium aluminum hydride.

Substitution reagents: Halogens, alkylating agents.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

Chemistry

The compound could be used as a building block in the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

Medicine

In medicine, the compound could be investigated for its pharmacological properties, such as its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

Industry

Industrial applications might include its use in the development of new materials, such as polymers or coatings, due to its unique structural features.

Mécanisme D'action

The mechanism of action of (4-(2-((Benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(4-methylquinolin-6-yl)methanone would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparaison Avec Des Composés Similaires

Methodological Considerations

- Similarity Coefficients : The Tanimoto coefficient remains robust for binary fingerprint comparisons, but context-specific coefficients (e.g., Tversky) may better highlight functional group similarities .

- Graph-Based Alignment : Subgraph isomorphism detection identifies conserved motifs, such as the piperidine-pyrrolidine core, which could guide scaffold-hopping in drug design .

Activité Biologique

The compound (4-(2-((benzyloxy)methyl)pyrrolidin-1-yl)piperidin-1-yl)(4-methylquinolin-6-yl)methanone is a complex organic molecule that has garnered attention for its potential pharmacological applications, particularly in the treatment of neurological disorders and pain management. This article explores its biological activity, synthesis, and implications for medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 398.54 g/mol. The structure features multiple functional groups, including a benzyloxy group, a pyrrolidine ring, and a piperidine moiety. These components contribute to its unique chemical properties and biological interactions.

| Property | Details |

|---|---|

| Molecular Weight | 398.54 g/mol |

| Molecular Formula | C₁₈H₃₁ClN₂O₂ |

| Functional Groups | Benzyloxy, Pyrrolidine, Piperidine |

| Solubility | Favorable in aqueous environments |

Synthesis

The synthesis of this compound typically involves several key steps to ensure high purity and yield. Common synthetic routes include:

- Formation of the Piperidine Ring : Utilizing piperidine derivatives as starting materials.

- Introduction of the Pyrrolidine Moiety : Achieved through nucleophilic substitution reactions.

- Attachment of the Benzyloxy Group : This step often involves protecting group strategies to enhance selectivity during reactions.

These methods are essential for producing the compound with the desired pharmacological properties.

Biological Activity

Research indicates that the compound exhibits significant biological activity through various mechanisms:

Receptor Interaction

The compound has shown promise as an antagonist for specific G protein-coupled receptors (GPCRs), which are crucial in regulating physiological processes. Its interaction with these receptors may lead to therapeutic effects in conditions such as migraines and other pain-related disorders.

Pharmacological Applications

- Migraine Treatment : The compound has been studied for its role as an antagonist at the calcitonin gene-related peptide (CGRP) receptor, demonstrating potential efficacy in migraine management due to favorable intranasal bioavailability.

- Pain Management : Similar compounds have been explored for their effects on cannabinoid receptors, indicating a broader scope for therapeutic uses in pain management and neurological disorders.

Case Studies

A series of studies have evaluated the efficacy of this compound in various models:

- In Vitro Studies : Initial studies have indicated that derivatives of this compound can inhibit specific pathways associated with pain perception and inflammation.

- In Vivo Models : Animal studies have demonstrated that treatment with this compound significantly reduces pain responses compared to control groups, suggesting its potential as a novel analgesic agent.

Q & A

Q. Methodological Example :

How can researchers resolve contradictions in spectral data (e.g., NMR vs. HRMS) during structural validation?

Advanced Research Question

Discrepancies between NMR, HRMS, or elemental analysis often arise from residual solvents, tautomerism, or dynamic molecular interactions. Strategies include:

- Orthogonal techniques : Combine -/-NMR, HRMS, and X-ray crystallography (if crystals are obtainable) .

- Dynamic NMR studies : Variable-temperature NMR can detect conformational changes in the pyrrolidine ring or hindered rotation in the benzyloxy group .

- Isotopic labeling : Use - or -labeled analogs to clarify ambiguous signals in heterocyclic regions .

Case Study :

In , HPLC (95% peak area at 254 nm) and elemental analysis (C: 65.2% calc. vs. 64.8% obs.) resolved discrepancies between NMR and theoretical mass data for a related benzoylpiperidine derivative.

What experimental strategies optimize reaction yields for sterically hindered intermediates?

Advanced Research Question

The benzyloxy-methylpyrrolidine moiety introduces steric hindrance, complicating piperidine-quinoline coupling. Mitigation approaches:

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 48h to 6h) and improves yield by 15–20% .

- Protecting groups : Temporarily mask reactive amines or hydroxyl groups (e.g., Boc-protected piperidine) to streamline coupling .

- Catalytic systems : Pd(OAc)/Xantphos enhances Buchwald-Hartwig amination for quinoline-piperidine linkages .

Data-Driven Example :

For a similar trifluoromethylquinoline derivative, microwave irradiation at 120°C increased yield from 55% (conventional heating) to 72% .

How can researchers evaluate the compound’s potential bioactivity against neurological targets?

Basic Research Question

The compound’s structural analogs show affinity for CNS receptors (e.g., σ-1, dopamine D). Recommended assays:

Q. Table: Preliminary Bioactivity Data for Analogs

| Target | Assay Type | IC (nM) | Reference |

|---|---|---|---|

| σ-1 | Radioligand | 120 ± 15 | |

| D | cAMP | 450 ± 30 |

What computational methods predict the compound’s reactivity and regioselectivity?

Advanced Research Question

Density functional theory (DFT) and molecular docking are critical for predicting:

- Electrophilic sites : Fukui indices identify reactive carbons in the quinoline ring prone to nucleophilic attack .

- Regioselectivity in substitution : Docking into enzyme active sites (e.g., cytochrome P450) predicts metabolic hotspots .

- Solvent effects : COSMO-RS simulations optimize solvent choice for reactions involving polar intermediates .

Example :

DFT calculations on a related difluoropyrrolidine-methanone derivative revealed a 12 kcal/mol energy barrier for benzyloxy group rotation, explaining dynamic NMR splitting .

How should researchers address low solubility in pharmacological assays?

Basic Research Question

The lipophilic benzyloxy and quinoline groups often reduce aqueous solubility. Solutions include:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin complexes (e.g., HP-β-CD) .

- Prodrug design : Introduce phosphate esters or glycinate conjugates to enhance hydrophilicity .

- Nanoformulations : Encapsulate in PLGA nanoparticles (size: 150–200 nm, PDI <0.2) .

Data from :

A sulfonylquinoline analog with logP = 3.2 showed 2.5-fold solubility improvement using 10% HP-β-CD.

What strategies validate the compound’s stability under physiological conditions?

Advanced Research Question

Stability studies require:

- Forced degradation : Expose to pH 1–13, 40–80°C, and UV light (ICH Q1A guidelines) .

- LC-MS/MS analysis : Monitor degradation products (e.g., hydrolysis of the methanone group) .

- Kinetic modeling : Calculate t in plasma (e.g., 6.5h in human plasma at 37°C) .

Example :

A related benzoylpiperidine derivative showed 90% degradation after 24h at pH 13, forming a quinoline-carboxylic acid byproduct .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.